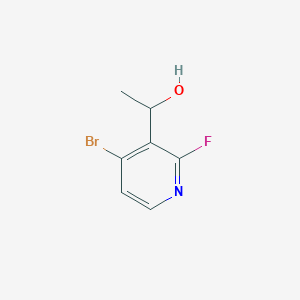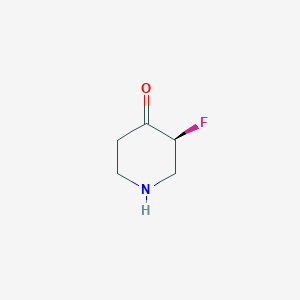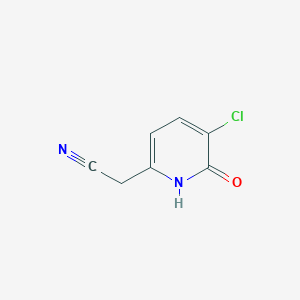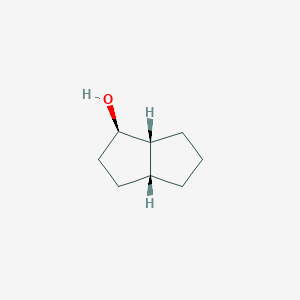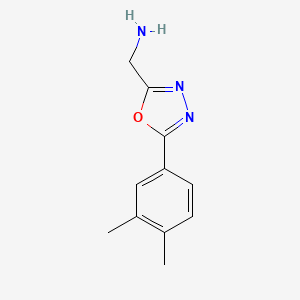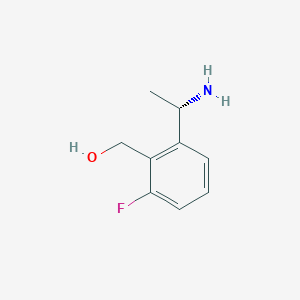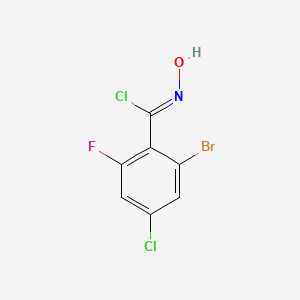
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidoyl chlorides, while oxidation reactions can produce corresponding benzimidoyl oxides .
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets through its functional groups. The halogen atoms and hydroxy group can form bonds with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other halogenated benzimidoyl chlorides, such as:
Uniqueness
What sets 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride apart is its unique combination of bromine, chlorine, and fluorine atoms, along with the hydroxy group. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C7H3BrCl2FNO |
|---|---|
Poids moléculaire |
286.91 g/mol |
Nom IUPAC |
(1Z)-2-bromo-4-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3BrCl2FNO/c8-4-1-3(9)2-5(11)6(4)7(10)12-13/h1-2,13H/b12-7- |
Clé InChI |
XSMANDNVBFHADI-GHXNOFRVSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)/C(=N/O)/Cl)Br)Cl |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=NO)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethyl-](/img/structure/B12974755.png)
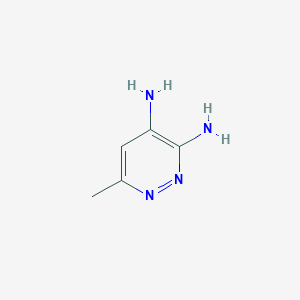
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
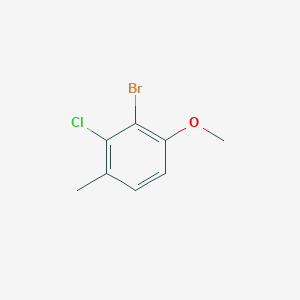
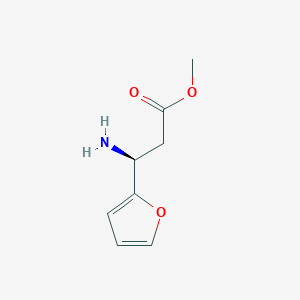
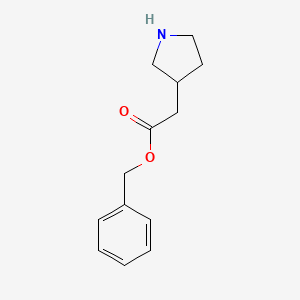
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
